9-Azabicyclo[6.2.0]decane
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Overview
Description
9-Azabicyclo[6.2.0]decan-10-one is a chemical compound with the molecular formula C9H15NO . It has an average mass of 153.221 Da and a monoisotopic mass of 153.115356 Da . The structure of the molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .
Molecular Structure Analysis
The molecule contains a total of 28 bonds, including 11 non-H bonds, 1 four-membered ring, 1 eight-membered ring, and 1 ten-membered ring . It also features a nitrogen atom at one bridgehead .Physical and Chemical Properties Analysis
9-Azabicyclo[6.2.0]decan-10-one has a molecular weight of 153.22 . Its IUPAC name is 9-azabicyclo[6.2.0]decan-10-one . The compound is a powder at room temperature .Scientific Research Applications
Catalytic and Synthetic Applications
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) as a Catalyst A highly active organocatalyst for oxidation of alcohols, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), was synthesized. ABNO showcased a significantly active nature in catalytic oxidation compared to other catalysts, emphasizing its potential in organic synthesis (Shibuya, Tomizawa, Sasano, & Iwabuchi, 2009).
Chemical and Structural Studies
Structural and Conformational Studies Various azabicyclo compounds, including those based on the 9-azabicyclo[6.2.0]decane framework, have been extensively studied for their conformational and configurational properties. These studies are crucial for understanding the behavior of these compounds in different chemical environments and for their application in drug design and other chemical processes (Jeyaraman et al., 1982).
Safety and Hazards
Properties
IUPAC Name |
9-azabicyclo[6.2.0]decane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-4-6-9-8(5-3-1)7-10-9/h8-10H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKCFWMJXFWVDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2C(CC1)CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can be inferred about the structure of 9-Azabicyclo[6.2.0]decane based on the provided research?
A1: The research focuses on the synthesis of 5,5-dimethyl-9-azabicyclo[6.2.0]decane-3,7,10-trione cyclic 3,7-bis(ethylene acetal) []. From the name, we can infer that the core structure, this compound, consists of:
Q2: Does the research provide information about the applications of this compound derivatives?
A2: The research primarily focuses on the synthetic methodology employed to obtain a specific derivative of this compound []. It does not delve into the potential applications or biological activities of this compound class. Further research would be needed to explore any potential applications in areas like pharmaceuticals or materials science.
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